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molecular formula C16H26O2 B8288607 Phenylacetaldehyde dibutyl acetal

Phenylacetaldehyde dibutyl acetal

Cat. No. B8288607
M. Wt: 250.38 g/mol
InChI Key: QWFGDCCPDAYERC-UHFFFAOYSA-N
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Patent
US05792876

Procedure details

In a 100-ml three-necked flask, 24 g (0.2 mole) of phenylacetaldehyde, 18 g (0.24 mole) of n-butanol, 10 g of anhydrous magnesium sulfate and 0.1 mg of stannous chloride dihydrate were charged. The resulting mixture was stirred at 100° C. under atmospheric pressure for 6 hours in a nitrogen atmosphere. After the removal of magnesium sulfate, the residue was purified by chromatography on a silica gel column to give 43.1 g of phenylacetaldehyde dibutyl acetal [R1 =a benzyl group, R2 =a hydrogen atom and R3 =an n-butyl group] (yield: 86.3%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
0.1 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:10]([OH:14])[CH2:11][CH2:12][CH3:13].S([O-])([O-])(=O)=O.[Mg+2]>>[CH2:6]([O:9][CH:8]([O:14][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:1][CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
18 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
stannous chloride dihydrate
Quantity
0.1 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. under atmospheric pressure for 6 hours in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCC)OC(CC1=CC=CC=C1)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g
YIELD: PERCENTYIELD 86.3%
YIELD: CALCULATEDPERCENTYIELD 172.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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